2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide
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Overview
Description
2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate acetamide precursors. The reaction conditions may include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide include other thiadiazole derivatives such as:
- 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-methylphenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which may confer unique biological activities and properties compared to other similar compounds. This uniqueness can be attributed to the presence of the cyanophenyl group, which may enhance its interactions with molecular targets.
Properties
Molecular Formula |
C11H8N4OS2 |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C11H8N4OS2/c12-5-8-3-1-2-4-9(8)14-10(16)6-17-11-15-13-7-18-11/h1-4,7H,6H2,(H,14,16) |
InChI Key |
ZVJYBTZNMFVVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NN=CS2 |
Origin of Product |
United States |
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